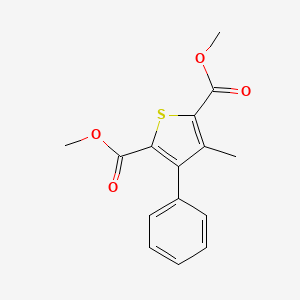
Dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two ester groups, a methyl group, and a phenyl group attached to the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate typically involves the esterification of thiophene-2,5-dicarboxylic acid derivatives. One common method includes the reaction of 3-methyl-4-phenylthiophene-2,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents are used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific electronic properties
Mécanisme D'action
The mechanism of action of dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate is not fully understood, but it is believed to interact with various molecular targets through its thiophene ring and ester groups. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl thiophene-2,5-dicarboxylate
- Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
- Dimethyl thieno(3,2-b)thiophene-2,5-dicarboxylate
Uniqueness
Dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate is unique due to the presence of both a methyl and a phenyl group on the thiophene ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for synthesizing novel materials and exploring new chemical reactions .
Propriétés
Numéro CAS |
55342-13-7 |
|---|---|
Formule moléculaire |
C15H14O4S |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C15H14O4S/c1-9-11(10-7-5-4-6-8-10)13(15(17)19-3)20-12(9)14(16)18-2/h4-8H,1-3H3 |
Clé InChI |
STBRLXPWGNFZGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


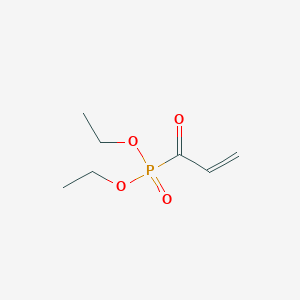
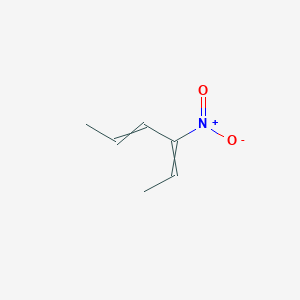
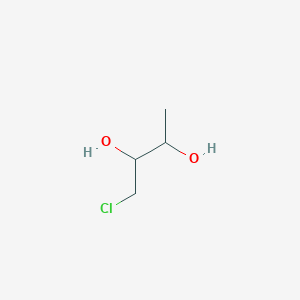
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)

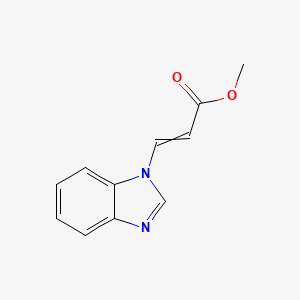
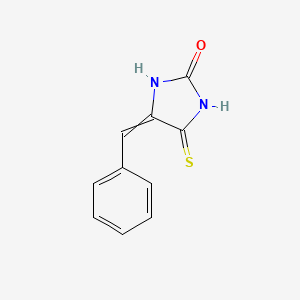
![2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one](/img/structure/B14646608.png)
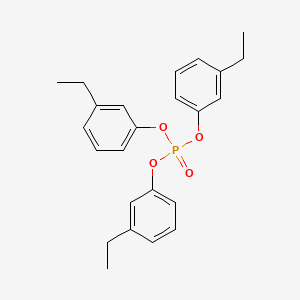
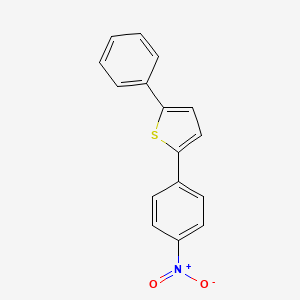
![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
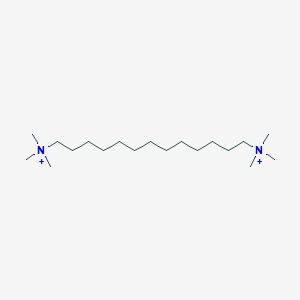
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14646622.png)
![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
